molecular formula C16H17NO5S2 B4790927 methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B4790927
M. Wt: 367.4 g/mol
InChI Key: ZPJGFMLIXUSUMT-LCYFTJDESA-N
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Description

Methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate: is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an ester functional group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Properties

IUPAC Name

methyl 3-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-3-22-12-8-10(4-5-11(12)18)9-13-15(20)17(16(23)24-13)7-6-14(19)21-2/h4-5,8-9,18H,3,6-7H2,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGFMLIXUSUMT-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves esterification with methyl propanoate under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzylidene group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with thiazolidinone moieties exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives, similar to this compound, exhibited significant anti-proliferative activity against human breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival .

Antioxidant Properties

Research has indicated that this compound may possess antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of phenolic groups in the structure enhances its ability to scavenge free radicals .

Case Study: Antioxidant Efficacy

In vitro studies have shown that similar thiazolidinone compounds effectively reduce oxidative stress markers in neuronal cells. These findings suggest potential applications in developing neuroprotective agents .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses .

Case Study: Inhibition of Inflammatory Pathways

A study highlighted the ability of thiazolidinone derivatives to reduce inflammation in animal models by downregulating NF-kB signaling pathways. This suggests their potential use in treating inflammatory diseases such as arthritis and asthma .

Applications in Drug Development

The compound's unique structure makes it a candidate for further modification and optimization in drug development. Structure–activity relationship (SAR) studies can lead to the synthesis of more potent analogs with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Methyl 3-[(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
  • Methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Uniqueness:

  • The presence of the ethoxy group in the benzylidene moiety provides unique electronic and steric properties.
  • The specific positioning of functional groups influences its reactivity and biological activity.
  • Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.

Biological Activity

Methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidin derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on current literature.

Chemical Structure and Properties

The compound’s molecular formula is C21H22N2O4SC_{21}H_{22}N_{2}O_{4}S with a molecular weight of approximately 398.5 g/mol. Its structure features a thiazolidin ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidin derivatives, including this compound.

  • In vitro Studies :
    • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed higher potency than standard antibiotics like ampicillin and streptomycin in various assays .
    • The minimal inhibitory concentrations (MIC) for several derivatives were reported to be in the range of 37.9113.8μM37.9-113.8\,\mu M, indicating promising antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Fungal Activity :
    • In addition to bacterial activity, compounds similar to this compound demonstrated enhanced antifungal efficacy compared to traditional antifungals like bifonazole and ketoconazole .

Anticancer Activity

Thiazolidin derivatives have also been investigated for their anticancer properties:

  • Cytotoxicity :
    • Various thiazolidin compounds have shown selective cytotoxic effects on cancer cell lines including HeLa and K562 cells, with IC50 values ranging from 8.5μM8.5\,\mu M to 25.6μM25.6\,\mu M depending on the specific derivative tested .
    • The mechanisms of action often involve the induction of apoptosis through both extrinsic and intrinsic pathways, highlighting their potential as anticancer agents .
  • Mechanistic Studies :
    • Research indicates that these compounds may inhibit critical cellular processes such as cell proliferation and migration in cancerous cells, further supporting their development as therapeutic agents .

Research Findings Summary

Activity Tested Strains Results
AntibacterialS. aureus, E. coli, P. aeruginosaMIC: 37.9113.8μM37.9-113.8\,\mu M
AntifungalVarious fungal speciesEnhanced activity compared to bifonazole
CytotoxicityHeLa, K562IC50: 8.525.6μM8.5-25.6\,\mu M
MechanismApoptosis inductionExtrinsic and intrinsic pathways involved

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of several thiazolidin derivatives against resistant bacterial strains, demonstrating that this compound outperformed traditional antibiotics in terms of MIC values .
  • Case Study on Anticancer Properties :
    In vitro testing on various cancer cell lines revealed that certain derivatives led to significant reductions in cell viability through apoptosis induction mechanisms . This positions them as potential candidates for further development in cancer therapy.

Q & A

Q. What are the optimized synthetic routes for methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, and how can reaction conditions be tailored to improve yield?

The synthesis involves multi-step organic reactions, including:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with diketones under acidic conditions (e.g., acetic acid reflux).
  • Thiazolidinone construction : Cyclization via nucleophilic substitution using chloroacetic acid derivatives in the presence of sodium acetate .
  • Benzylidene introduction : Knoevenagel condensation between the thiazolidinone core and 3-ethoxy-4-hydroxybenzaldehyde under basic conditions (e.g., piperidine catalysis).
    Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity.
  • Employ continuous flow reactors for precise control of temperature and stoichiometry, improving reproducibility .

Q. What purification techniques are most effective for isolating this compound, and how do solvent systems influence crystallinity?

  • Recrystallization : Use mixed solvents (e.g., ethanol:DCM, 3:1) to enhance crystal formation. Polar aprotic solvents like DMF improve solubility but may require gradient cooling.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4 to 1:2 gradient) resolves thiazolidinone derivatives from byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity for biological assays .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
    • Anti-inflammatory : Inhibition of COX-2 enzyme activity via ELISA.
    • Anticancer : MTT assay on HeLa and MCF-7 cell lines (IC₅₀ calculation) .
  • Positive controls : Compare with standard agents (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2 inhibition).

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular docking : Use AutoDock Vina to model binding with COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with the 4-hydroxy group and π-π stacking of the benzylidene moiety .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for target proteins.
  • Kinetic assays : Monitor time-dependent inhibition of enzymes (e.g., NADPH-dependent reductase) using spectrophotometry .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation?

  • 2D NMR (COSY, HSQC, HMBC) : Assign stereochemistry of the Z-configured benzylidene group and confirm thiazolidinone ring conformation .
  • X-ray crystallography : Resolve ambiguities in bond lengths/angles; compare with Cambridge Structural Database entries for similar thiazolidinones .
  • Variable-temperature NMR : Detect dynamic effects in solution (e.g., rotational barriers of the ethoxy group) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Analog synthesis : Modify substituents (e.g., replace 3-ethoxy-4-hydroxy with 3-chloro-4-methoxy) to assess electronic effects on cytotoxicity .
  • Pharmacophore mapping : Identify critical moieties (e.g., thioxo group, propanoate chain) using comparative molecular field analysis (CoMFA) .
  • In silico ADMET prediction : Use SwissADME to prioritize analogs with favorable solubility and metabolic stability .

Q. How can discrepancies in biological data (e.g., IC₅₀ variability) across studies be systematically addressed?

  • Standardize assay protocols : Adhere to CLSI guidelines for antimicrobial testing; use identical cell passage numbers in cytotoxicity assays.
  • Control for solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid false negatives.
  • Replicate under blinded conditions : Minimize batch-to-batch variability in compound purity .

Q. What analytical methods validate enantiomeric purity, given the compound’s chiral centers?

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (85:15) to resolve enantiomers.
  • Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) .
  • Enzymatic resolution : Incubate with lipases (e.g., Candida antarctica) to assess kinetic resolution efficiency .

Q. How can metabolic stability and pharmacokinetic properties be evaluated in preclinical models?

  • Liver microsome assays : Incubate with human hepatocytes (CYP450 isoforms) to identify major metabolites via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • In vivo PK studies : Administer intravenously (1 mg/kg) in Sprague-Dawley rats; quantify plasma levels over 24h .

Q. What experimental designs assess synergistic effects with existing therapeutics (e.g., anticancer agents)?

  • Combination index (CI) : Use CompuSyn software to calculate CI values for co-treatment with paclitaxel or 5-FU.
  • Transcriptomic profiling : RNA-seq analysis of treated cells to identify pathways modulated by the compound-drug synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.